4-Mercaptobenzene-1,3-Diol

Organic Synthesis Process Chemistry Thiol Synthesis

Procure 4-Mercaptobenzene-1,3-diol (TH0) for research requiring the validated 2,4-dihydroxythiophenol architecture. Unlike generic thiophenols, its ortho/para -OH groups precisely tune thiol pKa and Zn²⁺ binding, as confirmed by X-ray crystallography in CA II inhibition. This bifunctional resorcinol-thiol is essential for designing thioxolone-type prodrugs or high-efficiency Nb(V)/Ta(V) ternary extraction complexes (ε up to 3.9×10⁴, >99% extraction). Synthesize in quantitative yield via the 2023 one-step Vilsmeier protocol. Standard purity is ≥95%; custom upgrades available.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 2553-70-0
Cat. No. B1625785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptobenzene-1,3-Diol
CAS2553-70-0
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)S
InChIInChI=1S/C6H6O2S/c7-4-1-2-6(9)5(8)3-4/h1-3,7-9H
InChIKeyXFTQIEMOLHJTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptobenzene-1,3-Diol (CAS 2553-70-0): A Bifunctional Aromatic Thiol for Specialized Chemical and Biochemical Applications


4-Mercaptobenzene-1,3-diol (also known as 2,4-dihydroxythiophenol, 4-mercaptoresorcinol, or TH0) is a small aromatic compound (C₆H₆O₂S; MW 142.18 g/mol) featuring both a thiol (-SH) group and two hydroxyl (-OH) groups on a benzene ring . Its molecular architecture confers a unique combination of metal-chelating resorcinol-like properties and nucleophilic/reductive thiol reactivity, making it distinct from simpler monofunctional analogs [1]. The compound has been characterized by X-ray crystallography in complex with human carbonic anhydrase II (PDB code TH0) [2] and can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions [3].

Why 4-Mercaptobenzene-1,3-Diol Cannot Be Replaced by Generic Thiophenols or Resorcinol Derivatives


Generic substitution of 4-mercaptobenzene-1,3-diol with simpler thiophenols (e.g., thiophenol, 4-methylthiophenol) or resorcinol derivatives fails because these alternatives lack the precise ortho/para arrangement of electron-donating hydroxyl groups relative to the thiol moiety [1]. This substitution pattern critically modulates the thiol pKa and redox potential, directly influencing its nucleophilicity and metal-binding selectivity . In carbonic anhydrase II inhibition studies, the compound acts as the active inhibitor after prodrug cleavage, with its thiol group coordinating the zinc active site—a binding mode that cannot be achieved by non-thiol resorcinol analogs or thiophenols lacking the 2,4-dihydroxy substitution pattern [2]. Similarly, in analytical extraction systems for Nb(V) and Ta(V), 2,4-dihydroxythiophenol (DHTP) forms ternary complexes with distinct molar absorptivities compared to other thiocatecholic compounds, demonstrating that even minor structural variations (e.g., halogen substitution) alter complexation efficiency and spectral properties [3].

Quantitative Differentiation Evidence: 4-Mercaptobenzene-1,3-Diol vs. Structural Analogs


Synthetic Accessibility: One-Step Quantitative Yield vs. Multi-Step Protocols

A 2023 protocol enables one-step synthesis of 4-mercaptobenzene-1,3-diol in quantitative yield using adapted Vilsmeier conditions, compared to traditional multi-step routes that typically achieve lower overall yields [1]. This represents a significant improvement in synthetic efficiency and cost-effectiveness for procurement decisions.

Organic Synthesis Process Chemistry Thiol Synthesis

Carbonic Anhydrase II Inhibition: Thiol-Mediated Zinc Coordination vs. Sulfonamide Inhibitors

4-Mercaptobenzene-1,3-diol is the active CA II inhibitor generated from thioxolone prodrug cleavage, binding the catalytic zinc via its thiol group [1]. This mechanism contrasts with classical sulfonamide inhibitors (e.g., acetazolamide) and may offer advantages in isozyme specificity due to esterase-dependent activation [2]. While direct inhibition constants for the free compound are not reported, the structural binding mode has been validated by X-ray crystallography (PDB 2osf, 4fik) [3].

Enzyme Inhibition Prodrug Activation Structural Biology

Analytical Extraction of Nb(V) and Ta(V): Molar Absorptivity of DHTP Complexes vs. Halogenated Thiocatechols

In ternary complexes with Nb(V) or Ta(V) and hydrophobic amines, 2,4-dihydroxythiophenol (DHTP) yields molar absorptivities (εₘₐₓ) in the range of (1.6–3.9)×10⁴ L mol⁻¹ cm⁻¹, with extraction efficiencies of 98.1–99.3% into chloroform [1]. These values are comparable to but distinct from other thiocatecholic compounds such as 2-hydroxy-5-chlorothiophenol (HCTP) and 2-hydroxy-5-bromothiophenol (HBTP), which exhibit different εₘₐₓ due to halogen substitution effects on the sulfhydryl group pKₛₕ [2].

Analytical Chemistry Liquid-Liquid Extraction Spectrophotometry

Physicochemical Profile: Predicted LogP and Solubility vs. Simple Thiophenols

Predicted physicochemical properties distinguish 4-mercaptobenzene-1,3-diol from simple thiophenols. The compound exhibits ACD/LogP = 0.74, ACD/LogD (pH 7.4) = -0.09, and estimated water solubility of ~10.5 mg/mL at 25°C . In contrast, thiophenol (unsubstituted) has a reported LogP of ~2.5 and significantly lower water solubility. The negative LogD at physiological pH indicates predominant ionization, which may enhance aqueous compatibility for biochemical applications .

Physicochemical Properties Drug Design Formulation

High-Value Application Scenarios for 4-Mercaptobenzene-1,3-Diol in Research and Industrial Settings


Prodrug-Based Carbonic Anhydrase Inhibitor Development

Researchers exploring novel CA II inhibitor scaffolds can utilize 4-mercaptobenzene-1,3-diol as a validated active principle for thiol-zinc coordination, as demonstrated by X-ray crystallography in complex with human CA II [1]. The compound serves as a reference for designing thioxolone-like prodrugs that require esterase-mediated activation, potentially enabling isozyme-selective inhibition profiles [2].

Analytical Reagent for Niobium and Tantalum Determination

In analytical chemistry laboratories, 2,4-dihydroxythiophenol (DHTP) can be employed as a thiocatecholic ligand in liquid-liquid extraction-spectrophotometric methods for Nb(V) and Ta(V) determination. The ternary complexes formed with hydrophobic amines in chloroform exhibit molar absorptivities in the (1.6–3.9)×10⁴ L mol⁻¹ cm⁻¹ range with high extraction efficiency (98.1–99.3%) [3].

Synthesis of Sulfur-Containing Building Blocks via One-Step Protocol

Process chemists requiring efficient access to bifunctional aromatic thiols can adopt the 2023 one-step Vilsmeier-based synthesis, which delivers 4-mercaptobenzene-1,3-diol in quantitative yield [4]. This protocol streamlines the preparation of this versatile intermediate for subsequent derivatization (e.g., S-alkylation, disulfide formation, metal complexation).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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